molecular formula C12H22O11 B147519 Thyodene? CAS No. 9005-84-9

Thyodene?

Cat. No.: B147519
CAS No.: 9005-84-9
M. Wt: 342.30 g/mol
InChI Key: GUBGYTABKSRVRQ-UHFFFAOYSA-N
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Description

Thyodene, also known as soluble starch, is a polysaccharide composed of glucose units linked by glycosidic bonds. It is commonly used as an indicator in iodometry due to its ability to form a blue-black complex with iodine. This compound is widely utilized in various scientific and industrial applications due to its stability and solubility in water .

Mechanism of Action

Target of Action

Alpha-Maltose, also known as maltose or Thyodene, primarily targets enzymes such as α-Amylase and Maltose Permease . α-Amylase is an enzyme that hydrolyzes α bonds of large, α-linked polysaccharides, such as starch and glycogen, yielding shorter chains thereof, dextrins, and maltose . Maltose Permease is a high-affinity maltose transporter, a member of the 12 transmembrane domain superfamily of sugar transporters .

Mode of Action

Alpha-Maltose interacts with its targets in a specific manner. The enzyme α-Amylase breaks down the α bonds of large, α-linked polysaccharides, yielding shorter chains, dextrins, and maltose . Specific residues, such as D385 and F367, play important roles in the preference of α-Amylase for maltohexaose as an initial product . Maltose Permease, on the other hand, facilitates the transport of maltose across the cell membrane .

Biochemical Pathways

The primary biochemical pathway affected by alpha-Maltose is the starch degradation pathway . In this pathway, alpha-Maltose, produced by the action of α-Amylase on starch, is further processed by other enzymes. This leads to the production of glucose, which can then enter glycolysis, a central metabolic pathway. The degradation of starch by α-Amylase is a crucial step in this process .

Pharmacokinetics

It is expected to be distributed throughout the body, metabolized primarily into glucose, and excreted via the kidneys .

Result of Action

The action of alpha-Maltose results in the breakdown of complex carbohydrates into simpler sugars, such as glucose. This provides a source of energy for the body. In the context of starch degradation, the action of alpha-Maltose leads to the production of glucose, which can be used in various metabolic processes .

Action Environment

The action of alpha-Maltose is influenced by various environmental factors. The activity of α-Amylase, the primary target of alpha-Maltose, is affected by factors such as pH and temperature . Moreover, the presence of other molecules, such as inhibitors or activators, can also influence the action of alpha-Maltose .

Biochemical Analysis

Biochemical Properties

Alpha-Maltose plays a significant role in biochemical reactions. It is the product of the hydrolytic degradation of starch by β-amylase . The enzyme β-amylase shows high specificity for cleaving the α-1,4-glucosidic linkage of starch, thereby liberating maltose . Another enzyme, maltotetraose amylase, catalyzes the hydrolysis of amylaceous polysaccharides into maltooligosaccharides with maltotetraose as the main product .

Cellular Effects

Alpha-Maltose has effects on various types of cells and cellular processes. In plants, it is the major form of carbon exported from the chloroplast at night . In Arabidopsis mutants that lack either the chloroplast maltose transporter or disproportionating enzyme 2 (DPE2), there is an excess of maltose in leaves .

Molecular Mechanism

The mechanism of action of alpha-Maltose involves its interactions with various biomolecules. For instance, it interacts with the maltose transporter, MEX1, on the chloroplast envelope . The maltose transporter is a complex composed of a heterodimer of transmembrane subunits and a nucleotide-binding subunit homodimer that together function in concert with a periplasmic-binding protein, responsible for delivery of maltose to the transporter .

Temporal Effects in Laboratory Settings

The effects of alpha-Maltose change over time in laboratory settings. In Phaseolus and wild-type Arabidopsis, β-maltose levels are low during the day but are much higher at night . In Arabidopsis plants unable to metabolize maltose due to a T-DNA insertion in the gene for the cytosolic amylomaltase, levels of α- and β-maltose are high during both the day and night .

Metabolic Pathways

Alpha-Maltose is involved in several metabolic pathways. It is the predominant form of carbon exported from the chloroplast at night as a result of transitory starch breakdown . There is an unexpected convergence of the TreS-Pep2 and GlgC-GlgA pathways that both generate α-maltose-1-phosphate .

Transport and Distribution

Alpha-Maltose is transported and distributed within cells and tissues. A maltose transporter (MEX1) on the chloroplast envelope was recently discovered . This transporter is responsible for the export of maltose from the chloroplast .

Subcellular Localization

The subcellular localization of alpha-Maltose is primarily within the chloroplast. In Phaseolus and wild-type Arabidopsis, essentially all the maltose is located inside chloroplasts . In Arabidopsis mutants that lack either the chloroplast maltose transporter or disproportionating enzyme 2 (DPE2), only 40% of maltose is located inside chloroplasts .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thyodene is typically derived from natural sources such as corn or potatoes. The preparation involves the extraction of starch from these sources, followed by a series of chemical treatments to convert it into a soluble form. The process includes:

    Gelatinization: Heating the starch in water to break down the crystalline structure.

    Hydrolysis: Treating the gelatinized starch with acids or enzymes to reduce the molecular weight and increase solubility.

    Purification: Removing impurities through filtration and precipitation techniques.

Industrial Production Methods: In industrial settings, the production of Thyodene involves large-scale extraction and processing of starch. The process is optimized for efficiency and cost-effectiveness, ensuring a high yield of soluble starch. The key steps include:

Chemical Reactions Analysis

Types of Reactions: Thyodene undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized starch derivatives.

    Reduction: Reaction with reducing agents to produce reduced starch products.

    Substitution: Introduction of functional groups into the starch molecule through chemical modification.

Common Reagents and Conditions:

    Oxidizing Agents: Sodium hypochlorite, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acetic anhydride, propylene oxide.

Major Products:

Scientific Research Applications

Thyodene has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Thyodene is unique compared to other polysaccharides due to its solubility and stability. Similar compounds include:

    Amylose: A linear polysaccharide that is less soluble in water.

    Amylopectin: A branched polysaccharide with higher solubility but lower stability.

    Cellulose: An insoluble polysaccharide used in the production of paper and textiles.

Thyodene’s unique properties make it particularly suitable for applications requiring a stable and soluble starch derivative .

Properties

IUPAC Name

2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

GUBGYTABKSRVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C12H22O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Molecular Weight

342.30 g/mol
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Physical Description

Cellulose is an odorless, white powdery fibers. Density: 1.5 g/cm3. The biopolymer composing the cell wall of vegetable tissues. Prepared by treating cotton with an organic solvent to de-wax it and removing pectic acids by extration with a solution of sodium hydroxide. The principal fiber composing the cell wall of vegetable tissues (wood, cotton, flax, grass, etc.). Technical uses depend on the strength and flexibility of its fibers. Insoluble in water. Soluble with chemical degradation in sulfuric acid, and in concentrated solutions of zinc chloride. Soluble in aqueous solutions of cupric ammonium hydroxide (Cu(NH3)4(OH)2)., Odorless, white substance. [Note: The principal fiber cell wall material of vegetable tissues (wood, cotton, flax, grass, etc.).]; [NIOSH], Solid; [Merck Index] White solid; [Acros Organics MSDS], White odorless crystals; [Mallinckrodt Baker MSDS], White odorless solid; [Merck Index] White odorless powder; [Acros Organics MSDS], Odorless, white substance., Odorless, white substance. [Note: The principal fiber cell wall material of vegetable tissues (wood, cotton, flax, grass, etc.).]
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Boiling Point

Decomposes (NIOSH, 2023), decomposes, Decomposes
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Solubility

Insoluble (NIOSH, 2023), Insoluble
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Density

1.27 to 1.61 (NIOSH, 2023), 1.27-1.61
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Vapor Pressure

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx)
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CAS No.

9004-34-6, 13360-52-6, 14641-93-1, 528-50-7, 5965-66-2, 69-79-4, 9005-84-9
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Melting Point

500 to 518 °F (Decomposes) (NIOSH, 2023), 500-518 °F (decomposes), 500-518 °F (Decomposes)
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Record name CELLULOSE
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URL https://www.osha.gov/chemicaldata/733
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Record name Cellulose
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URL https://www.cdc.gov/niosh/npg/npgd0110.html
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.